molecular formula C18H16O6 B12037495 [3-(1,3-Benzodioxol-5-yl)oxiran-2-yl](3,4-dimethoxyphenyl)methanone

[3-(1,3-Benzodioxol-5-yl)oxiran-2-yl](3,4-dimethoxyphenyl)methanone

Cat. No.: B12037495
M. Wt: 328.3 g/mol
InChI Key: FWQVZPHZWBGRQU-UHFFFAOYSA-N
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Description

3-(1,3-Benzodioxol-5-yl)oxiran-2-ylmethanone is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring, an oxirane ring, and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Benzodioxol-5-yl)oxiran-2-ylmethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the benzodioxole ring through a cyclization reaction, followed by the introduction of the oxirane ring via an epoxidation reaction. The final step involves the attachment of the dimethoxyphenyl group through a Friedel-Crafts acylation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed to ensure the efficient production of high-quality 3-(1,3-Benzodioxol-5-yl)oxiran-2-ylmethanone.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Benzodioxol-5-yl)oxiran-2-ylmethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the oxirane ring to a diol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions may vary, but common reagents include halogens for electrophilic substitution and organometallic reagents for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce diols.

Scientific Research Applications

Chemistry

In chemistry, 3-(1,3-Benzodioxol-5-yl)oxiran-2-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for probing the mechanisms of enzyme-catalyzed reactions.

Medicine

In medicine, 3-(1,3-Benzodioxol-5-yl)oxiran-2-ylmethanone has potential applications as a pharmaceutical intermediate. Its ability to undergo various chemical reactions makes it a versatile precursor for the synthesis of bioactive compounds.

Industry

In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be exploited in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 3-(1,3-Benzodioxol-5-yl)oxiran-2-ylmethanone involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. This interaction can modulate the activity of enzymes and affect various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(1,3-Benzodioxol-5-yl)oxiran-2-ylmethanone: shares similarities with other compounds containing benzodioxole and oxirane rings, such as safrole and epoxide derivatives.

    Safrole: A natural compound found in sassafras oil, used as a precursor for the synthesis of various chemicals.

    Epoxide Derivatives: Compounds containing an oxirane ring, widely used in organic synthesis and industrial applications.

Uniqueness

The uniqueness of 3-(1,3-Benzodioxol-5-yl)oxiran-2-ylmethanone lies in its combination of structural features, which allows for a wide range of chemical reactions and applications. Its ability to undergo multiple types of reactions makes it a versatile compound in both research and industrial contexts.

Properties

Molecular Formula

C18H16O6

Molecular Weight

328.3 g/mol

IUPAC Name

[3-(1,3-benzodioxol-5-yl)oxiran-2-yl]-(3,4-dimethoxyphenyl)methanone

InChI

InChI=1S/C18H16O6/c1-20-12-5-3-10(7-14(12)21-2)16(19)18-17(24-18)11-4-6-13-15(8-11)23-9-22-13/h3-8,17-18H,9H2,1-2H3

InChI Key

FWQVZPHZWBGRQU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2C(O2)C3=CC4=C(C=C3)OCO4)OC

Origin of Product

United States

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